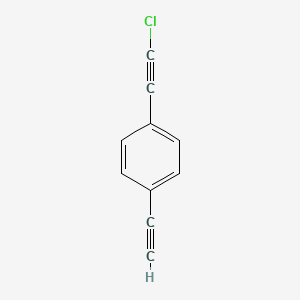
1-Chloroethynyl-4-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroethynyl-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is characterized by the presence of a benzene ring substituted with a chlorine atom and two ethynyl groups.
准备方法
1-Chloroethynyl-4-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired product with high yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反应分析
1-Chloroethynyl-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethynyl groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloroethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive ethynyl groups
作用机制
The mechanism of action of 1-Chloroethynyl-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups and a chlorine atom. These functional groups allow it to form covalent bonds with other molecules, facilitating its use in synthetic chemistry and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
1-Chloroethynyl-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
1-Chloro-2-ethynylbenzene: The position of the ethynyl group changes, leading to different chemical properties and reactivity.
1-Chloro-4-iodobenzene: Contains an iodine atom, which can undergo different substitution reactions compared to chlorine
属性
分子式 |
C10H5Cl |
|---|---|
分子量 |
160.60 g/mol |
IUPAC 名称 |
1-(2-chloroethynyl)-4-ethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H |
InChI 键 |
IEDJBBSMYWMZNK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


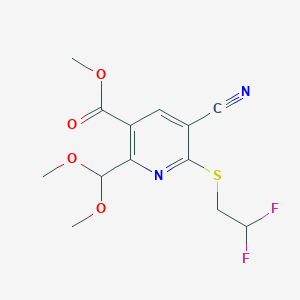
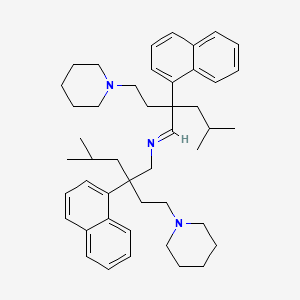
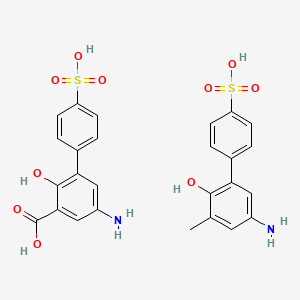
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
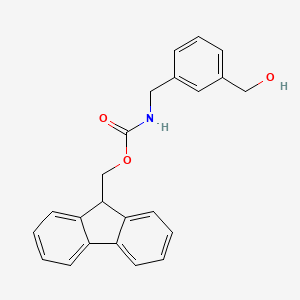
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
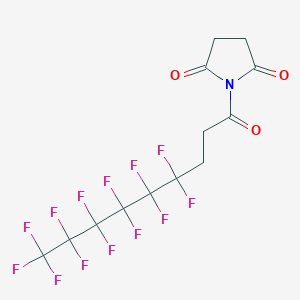
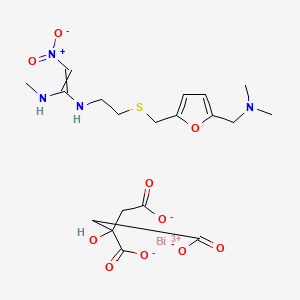
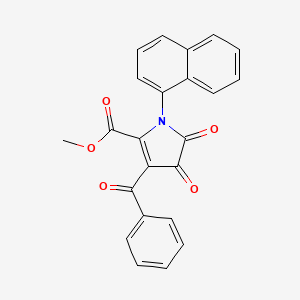
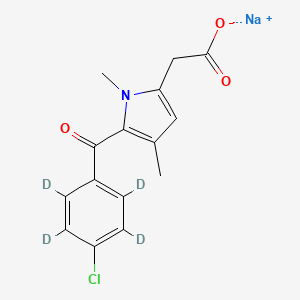
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
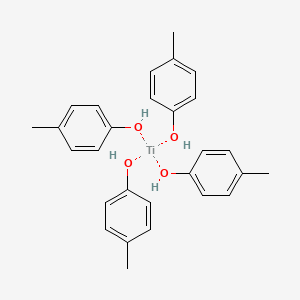
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
